molecular formula C17H13NO2 B8718381 alpha-(8-Quinolinyloxy)acetophenone

alpha-(8-Quinolinyloxy)acetophenone

Cat. No.: B8718381
M. Wt: 263.29 g/mol
InChI Key: SOSWAAYUEJDLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

α-(8-Quinolinyloxy)acetophenone is a synthetic acetophenone derivative characterized by a quinoline moiety attached via an ether linkage to the α-carbon of the acetophenone backbone. Acetophenones, in general, serve as versatile precursors for synthesizing compounds with antimicrobial, anticancer, and anti-inflammatory properties . The quinoline group in α-(8-Quinolinyloxy)acetophenone likely enhances its bioactivity, as quinoline derivatives are known for their roles in targeting enzymes and receptors in medicinal chemistry .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-phenyl-2-quinolin-8-yloxyethanone

InChI

InChI=1S/C17H13NO2/c19-15(13-6-2-1-3-7-13)12-20-16-10-4-8-14-9-5-11-18-17(14)16/h1-11H,12H2

InChI Key

SOSWAAYUEJDLGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetophenone Derivatives

Structural Analogs and Functional Groups

α-(8-Quinolinyloxy)acetophenone shares core structural motifs with several bioactive acetophenone derivatives:

Compound Key Substituent(s) Primary Applications/Activities Reference
α-(8-Quinolinyloxy)acetophenone Quinolinyloxy group at α-carbon Hypothesized anticancer/antimicrobial*
4-Aminoacetophenone Amino group at para position Precursor for quinoline-chalcone anticancer agents
α-(Phenylselenenyl)acetophenone Phenylselenenyl group at α-carbon Glutathione peroxidase-like activity
Halogenated acetophenones Halogens (e.g., Cl, Br) Antifungal, antibacterial, receptor antagonists
Paeonol (2-hydroxy-4-methoxyacetophenone) Hydroxy and methoxy groups Anti-inflammatory, neuroprotective

*Note: Direct data on α-(8-Quinolinyloxy)acetophenone is inferred from structural analogs.

Key Observations :

  • The quinoline moiety in α-(8-Quinolinyloxy)acetophenone distinguishes it from simpler derivatives like paeonol or halogenated acetophenones. Quinoline-containing compounds often exhibit enhanced binding to biological targets (e.g., DNA topoisomerases, kinase enzymes) due to their planar aromatic structure .
  • Compared to 4-aminoacetophenone, which serves as a precursor for quinoline-chalcone hybrids, α-(8-Quinolinyloxy)acetophenone’s ether linkage may improve metabolic stability but reduce solubility .

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